molecular formula C12H17F2N5O2S B10952984 1-(difluoromethyl)-3-methyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-3-methyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B10952984
M. Wt: 333.36 g/mol
InChI Key: LHPUFZAWSIGWHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)-3-methyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide is a complex organic compound that features a pyrazole ring substituted with difluoromethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-3-methyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. The process may include:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-3-methyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various sulfonamide derivatives .

Scientific Research Applications

1-(Difluoromethyl)-3-methyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3-methyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as inhibition of cell proliferation or disruption of metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 1-(Difluoromethyl)-3-methyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal and agricultural chemistry .

Properties

Molecular Formula

C12H17F2N5O2S

Molecular Weight

333.36 g/mol

IUPAC Name

1-(difluoromethyl)-3-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyrazole-4-sulfonamide

InChI

InChI=1S/C12H17F2N5O2S/c1-9(7-18-5-3-4-15-18)6-16-22(20,21)11-8-19(12(13)14)17-10(11)2/h3-5,8-9,12,16H,6-7H2,1-2H3

InChI Key

LHPUFZAWSIGWHO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NCC(C)CN2C=CC=N2)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.